molecular formula C24H24N2O2S B6122501 N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

Cat. No. B6122501
M. Wt: 404.5 g/mol
InChI Key: BUGKYTPYWIJFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 is a highly selective inhibitor of the protein kinase BTK, which plays a critical role in the development and activation of B cells and other immune cells.

Mechanism of Action

N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide acts by inhibiting the activity of BTK, a key signaling molecule that is critical for B cell development and activation. By blocking BTK activity, N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide can prevent the proliferation and survival of B cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to have potent effects on various biochemical and physiological processes, including the inhibition of B cell receptor signaling, the suppression of cytokine production, and the induction of apoptosis in cancer cells. N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has also been shown to have beneficial effects on immune cell function, including the enhancement of T cell activation and the suppression of regulatory T cells.

Advantages and Limitations for Lab Experiments

N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is a highly selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in various biological processes. However, the potency and specificity of N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other signaling pathways or the genetic background of the cells being studied.

Future Directions

There are several potential future directions for research on N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, including the development of combination therapies that target multiple signaling pathways, the identification of biomarkers that can predict response to N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, and the exploration of new indications for N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide in other autoimmune diseases and solid tumors. Additionally, further studies are needed to fully understand the mechanisms of action of N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide and to optimize its clinical efficacy and safety.

Synthesis Methods

The synthesis of N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the thienyl and biphenyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating potent anti-tumor and immunomodulatory effects. In particular, N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has shown activity against B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma, as well as solid tumors such as prostate and pancreatic cancer.

properties

IUPAC Name

4-phenyl-N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c27-23(21-10-8-20(9-11-21)19-6-2-1-3-7-19)25-15-18-5-4-13-26(16-18)24(28)22-12-14-29-17-22/h1-3,6-12,14,17-18H,4-5,13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGKYTPYWIJFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.